molecular formula C9H8BrClO B1438250 1-(2-Bromophenyl)-3-chloropropan-2-one CAS No. 1094787-56-0

1-(2-Bromophenyl)-3-chloropropan-2-one

Cat. No.: B1438250
CAS No.: 1094787-56-0
M. Wt: 247.51 g/mol
InChI Key: IAMJCEZZJGGUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-chloropropan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the halogens.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Bromophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-chloropropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

    1-(2-Bromophenyl)-2-chloropropan-1-one: Similar structure but with the halogen atoms in different positions.

    1-(2-Bromophenyl)-3-chloropropan-1-ol: An alcohol derivative with similar halogenation.

    1-(2-Bromophenyl)-3-chloropropane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(2-Bromophenyl)-3-chloropropan-2-one is unique due to the combination of its halogenated phenyl ring and ketone group, which provides a versatile platform for further chemical modifications. Its reactivity and potential biological activity make it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2-bromophenyl)-3-chloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJCEZZJGGUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)-3-chloropropan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)-3-chloropropan-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Bromophenyl)-3-chloropropan-2-one
Reactant of Route 4
Reactant of Route 4
1-(2-Bromophenyl)-3-chloropropan-2-one
Reactant of Route 5
Reactant of Route 5
1-(2-Bromophenyl)-3-chloropropan-2-one
Reactant of Route 6
Reactant of Route 6
1-(2-Bromophenyl)-3-chloropropan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.